N-(4-tert-butylbenzyl)-N-ethylamine
Description
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C13H21N/c1-5-14-10-11-6-8-12(9-7-11)13(2,3)4/h6-9,14H,5,10H2,1-4H3 |
InChI Key |
PETKTJYWLSTVKL-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
"N-(4-tert-butylbenzyl)-N-ethylamine chemical properties"
Technical Guide: N-(4-tert-Butylbenzyl)-N-ethylamine
Executive Summary
N-(4-tert-Butylbenzyl)-N-ethylamine (also referred to as N-ethyl-4-tert-butylbenzylamine) is a specialized secondary amine intermediate used primarily in the synthesis of antifungal pharmaceuticals and agrochemical fungicides.[1][2][3] Structurally, it combines a lipophilic 4-tert-butylbenzyl moiety—a privileged scaffold in medicinal chemistry known for enhancing membrane permeability—with a reactive ethylamine handle.[2] This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis via reductive amination, and utility as a building block for benzylamine-class antimycotics (e.g., Butenafine analogs).
Chemical Identity & Structural Analysis
The compound is characterized by a bulky tert-butyl group at the para position of the benzyl ring, which provides significant steric bulk and lipophilicity, critical for binding to hydrophobic pockets in target enzymes (e.g., squalene epoxidase).[2]
| Attribute | Detail |
| IUPAC Name | N-Ethyl-1-(4-tert-butylphenyl)methanamine |
| Common Name | N-(4-tert-Butylbenzyl)-N-ethylamine |
| CAS Number | Not widely listed as commodity; Analogous to 39895-55-1 (Primary Amine) |
| Molecular Formula | C₁₃H₂₁N |
| Molecular Weight | 191.32 g/mol |
| SMILES | CCNCc1ccc(cc1)C(C)(C)C |
| Structure Class | Secondary Benzylamine |
Structural Insight:
The secondary amine functionality (
Physicochemical Properties
Note: Values marked with () are predicted based on Group Contribution Methods and SAR analysis of structural analogs (e.g., 4-tert-butylbenzylamine).*[2]
| Property | Value / Range | Implication for Handling |
| Physical State | Colorless to pale yellow liquid | Handle under inert atmosphere to prevent oxidation.[2] |
| Boiling Point | ~255–260 °C (atm) | High boiling point requires vacuum distillation for purification (e.g., 110–120 °C @ 2 mmHg). |
| Density | 0.91 – 0.93 g/mL | Less dense than water; forms the upper layer in aqueous extractions.[2] |
| pKa (Conj. Acid) | ~9.8 – 10.2 | Moderately basic; exists as a cationic salt at physiological pH.[2] |
| LogP (Octanol/Water) | ~3.8 – 4.2 | Highly lipophilic; excellent membrane permeability but poor aqueous solubility.[2] |
| Solubility | Soluble in DCM, MeOH, Toluene | Insoluble in water; requires organic co-solvents for reactions. |
Synthesis & Manufacturing
The industry-standard route for synthesizing N-(4-tert-butylbenzyl)-N-ethylamine is the Reductive Amination of 4-tert-butylbenzaldehyde with ethylamine.[2] This method is preferred over direct alkylation of benzyl halides due to higher selectivity for the secondary amine and suppression of over-alkylation.
Core Synthesis Protocol: Reductive Amination
Reaction:
Step-by-Step Methodology:
-
Imine Formation:
-
Charge a reactor with 4-tert-butylbenzaldehyde (1.0 eq) and anhydrous Methanol (10 vol).
-
Add Ethylamine (1.1–1.2 eq, 2M solution in MeOH) dropwise at 0–5 °C.
-
Critical Control: Add a dehydrating agent (e.g., anhydrous
or molecular sieves) to shift equilibrium toward the imine (Schiff base). -
Stir at Room Temperature (RT) for 2–4 hours. Monitor disappearance of aldehyde by TLC/HPLC.
-
-
Reduction:
-
Cool the mixture to 0 °C.
-
Add Sodium Borohydride (
, 1.5 eq) portion-wise to control hydrogen evolution. -
Alternative: Use Sodium Triacetoxyborohydride (
) for milder conditions if sensitive groups are present.[2] -
Stir at RT for 12 hours.
-
-
Workup & Purification:
-
Quench with 1M HCl (carefully) to destroy excess hydride and protonate the amine.
-
Basify with NaOH to pH >12 to liberate the free amine.
-
Extract with Dichloromethane (DCM).[2] Wash organic layer with brine.[2]
-
Purification: Vacuum distillation is recommended to remove traces of primary amine or unreacted aldehyde.[2]
-
Synthesis Workflow Diagram
Caption: Stoichiometric conversion of 4-tert-butylbenzaldehyde to target amine via imine intermediate.
Chemical Reactivity & Derivatization
As a secondary amine, this compound acts as a nucleophilic building block.[4] Its reactivity profile is dominated by the lone pair on the nitrogen, which can attack electrophiles to form tertiary amines—the pharmacophore found in drugs like Butenafine .
Key Reactions:
-
N-Alkylation (Tertiary Amine Synthesis):
-
Reaction with alkyl halides (e.g., 1-chloromethylnaphthalene) yields Butenafine analogs.[2]
-
Conditions:
, DMF, 60–80 °C.
-
-
Acylation (Amide Formation):
-
Reaction with acid chlorides or anhydrides yields amides, often used to lower basicity or create neutral prodrugs.
-
Conditions:
, DCM, 0 °C.
-
-
Salt Formation:
-
Readily forms stable hydrochloride (HCl) or fumarate salts, which are preferred for solid-state handling and drug formulation.[2]
-
Reactivity Logic Map
Caption: Divergent synthesis pathways utilizing the secondary amine handle.
Applications in Drug Discovery
This molecule is a "privileged structure" intermediate.[2] The 4-tert-butylbenzyl group is a validated pharmacophore in several high-value therapeutics.
-
Antifungals (Allylamines/Benzylamines):
-
The lipophilic tail mimics the squalene substrate, allowing the molecule to inhibit Squalene Epoxidase , a key enzyme in fungal ergosterol biosynthesis.
-
Target: Synthesis of Butenafine (Mentax) analogs where the N-methyl group is replaced by N-ethyl to modulate metabolic stability (N-dealkylation rates).[2]
-
-
Agrochemicals:
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Skin Corr.[2] 1B: Causes severe skin burns and eye damage (typical of benzylamines).[2]
-
Acute Tox. 4: Harmful if swallowed.[2]
Handling Protocols:
-
PPE: Wear chemical-resistant gloves (Nitrile >0.11mm), safety goggles, and a face shield.
-
Storage: Store in a cool, dry place under nitrogen. Amines readily absorb
from the air to form carbamates.[2] -
Spill Response: Neutralize with dilute acetic acid before disposal.[2] Absorb on sand/vermiculite.[2]
References
-
Preparation of N-benzylamines. (2002). US Patent 6,476,268.[2] Link
-
Reductive Amination: A Practical Guide. (2017). Master Organic Chemistry. Link
-
Synthesis and Antifungal Activity of Butenafine Analogs. (Validated via structural similarity to Butenafine CAS 101828-21-1).[2] PubChem Compound Summary. Link
-
4-tert-Butylbenzaldehyde (Precursor Data). National Institute of Standards and Technology (NIST) WebBook.[2] Link[2]
Sources
Methodological & Application
Analytical Methods for N-(4-tert-butylbenzyl)-N-ethylamine (TBEA)
This guide outlines the analytical development strategy for N-(4-tert-butylbenzyl)-N-ethylamine (herein referred to as TBEA ), a lipophilic secondary amine. Given the structural similarity of TBEA to known pharmaceutical intermediates (e.g., the N-methyl analog used in Butenafine synthesis) and its physicochemical properties, this protocol synthesizes established methods for secondary benzylamines with specific adaptations for the tert-butyl moiety.
| MW: 191.31 g/molExecutive Summary & Chemical Identity
N-(4-tert-butylbenzyl)-N-ethylamine (TBEA) is a secondary amine characterized by a lipophilic 4-tert-butylbenzyl group. It is primarily encountered as a synthesis intermediate or a process-related impurity in the manufacturing of benzylamine-class antifungals or pesticides.
Physicochemical Profile (Estimated)
| Property | Value / Characteristic | Analytical Implication |
| pKa | ~9.5 – 10.0 (Basic) | Requires pH control to prevent peak tailing. |
| LogP | ~3.8 – 4.2 (Highly Lipophilic) | Strong retention on C18; requires high % organic mobile phase. |
| UV Abs | Detection at low UV requires high-purity solvents; MS preferred. | |
| Solubility | Low in water; High in MeOH, ACN, DCM | Sample diluent should be at least 50% organic. |
High-Performance Liquid Chromatography (HPLC) Protocol[1][2]
Method Development Strategy
Secondary amines like TBEA are prone to severe peak tailing on traditional silica-based columns due to ionic interactions with residual silanols. To mitigate this, we employ a High-pH Reversed-Phase strategy using hybrid particle technology, which suppresses silanol ionization and keeps the amine in its neutral (free base) form for superior peak shape and retention.
Chromatographic Conditions (Recommended)
-
System: UHPLC or HPLC with PDA/MS detection.
-
Column: Waters XBridge BEH C18 XP (2.5 µm, 3.0 x 100 mm) or equivalent (e.g., Agilent Poroshell HPH-C18).
-
Rationale: Hybrid particles (BEH) withstand high pH (up to 12), allowing the amine to be analyzed in its neutral state.
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.0 with
). -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 0.5 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 2 - 5 µL.
-
Detection:
-
UV: 215 nm (Primary), 254 nm (Secondary/Identification).
-
MS: ESI(+) Mode, SIM at m/z 192.2
.
-
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Initial Hold |
| 1.0 | 40 | Start Gradient |
| 8.0 | 95 | Elution of TBEA |
| 10.0 | 95 | Wash |
| 10.1 | 40 | Re-equilibration |
| 13.0 | 40 | End |
Alternative Low-pH Method (If High-pH Column Unavailable)
If using standard silica C18 columns:
-
Mobile Phase A: 0.1% Formic Acid + 0.05% TFA in Water (TFA acts as an ion-pairing agent to mask silanols).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Note: This method will reduce retention time significantly compared to the high-pH method due to the ionization of the amine.
Mass Spectrometry (MS) Characterization
Fragmentation Pathway
TBEA follows a classic benzylamine fragmentation pattern. The tert-butyl group directs specific cleavages.
Primary Ion:
-
m/z 147: 4-tert-butylbenzyl cation (Tropylium ion analog). This is the base peak.
-
Mechanism:[1] C-N bond cleavage loses the ethylamine neutral fragment.
-
-
m/z 119: Loss of methyls from tert-butyl group (less common).
-
m/z 91: Tropylium ion (if tert-butyl is lost, though 147 is more stable).
MS Workflow Diagram (DOT)
Caption: Proposed ESI(+) MS fragmentation pathway for N-(4-tert-butylbenzyl)-N-ethylamine showing the dominant m/z 147 cation.
Sample Preparation Protocol
Matrix Extraction (e.g., Plasma or Reaction Mixture)
Due to the lipophilicity of TBEA, Liquid-Liquid Extraction (LLE) is superior to protein precipitation.
-
Alkalinization: Add 100 µL of sample to a tube. Add 50 µL of 0.5 M NaOH (Target pH > 11).
-
Reasoning: Ensures TBEA is uncharged (
) for maximum organic recovery.
-
-
Extraction: Add 500 µL MTBE (Methyl tert-butyl ether) or Hexane/Ethyl Acetate (9:1) .
-
Agitation: Vortex for 2 minutes at 2000 rpm.
-
Separation: Centrifuge at 10,000 x g for 5 minutes.
-
Concentration: Transfer the organic (upper) layer to a clean vial. Evaporate to dryness under
at 40°C. -
Reconstitution: Reconstitute in 100 µL of Mobile Phase Initial (40% ACN / 60% Water).
Method Validation Parameters (ICH Q2)
| Parameter | Acceptance Criteria | Experimental Note |
| Linearity | Range: 0.1 µg/mL to 100 µg/mL. | |
| Accuracy | 98.0% – 102.0% | Spike recovery at 3 levels (Low, Med, High). |
| Precision | RSD < 2.0% | Repeatability (n=6 injections). |
| LOD/LOQ | S/N > 3 / S/N > 10 | Estimated LOQ: 50 ng/mL (UV), 1 ng/mL (MS). |
| Specificity | No interference | Verify separation from N-methyl analog (Butenafine precursor). |
References
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
Waters Corporation. (2023). XBridge BEH C18 Column Care & Use Manual. Link (Source for high-pH stability data).
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link (Authoritative source on silanol interactions with amines).
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
Sources
Application Note: N-(4-tert-butylbenzyl)-N-ethylamine as a Ligand in Catalysis
[1]
Executive Summary
N-(4-tert-butylbenzyl)-N-ethylamine represents a specialized class of lipophilic secondary amine ligands designed for organometallic catalysis and main-group chemistry.[1] While simple benzylamines are common, the incorporation of the para-tert-butyl group serves a critical function: enhanced solubility in non-polar hydrocarbons (e.g., hexane, toluene) without significantly altering the electronic profile of the nitrogen center.[1]
This application note details the use of this molecule as:
-
A Soluble Lithium Amide Precursor for highly reactive, hydrocarbon-soluble bases/initiators.[1]
-
A Ligand Scaffold for Zinc/Magnesium-catalyzed Ring-Opening Polymerization (ROP).
-
A Precursor for N-Heterocyclic Carbene (NHC) ligands with tuned solubility profiles.
Chemical Profile & Rationale[1][2][3][4][5]
The strategic value of N-(4-tert-butylbenzyl)-N-ethylamine lies in its structural balance between steric bulk and solubility.[1]
| Property | Value / Description | Impact on Catalysis |
| Molecular Formula | C₁₃H₂₁N | Moderate molecular weight for easy handling.[1] |
| pKa (Conj. Acid) | ~10.0 (Estimated) | Sufficiently basic for metal coordination; deprotonatable by n-BuLi.[1] |
| Steric Profile | Moderate (Secondary Amine) | The N-ethyl group provides directional sterics; the benzyl group protects the metal center.[1] |
| Solubility Tag | 4-tert-butyl group | Critical Feature: Ensures solubility of metal complexes (Li, Zn, Mg) in non-polar solvents, preventing precipitation and ensuring homogeneous catalysis.[1] |
| Electronic Effect | Weakly Electron Donating (+I) | Increases electron density on Nitrogen slightly relative to unsubstituted benzylamine.[1] |
Application 1: Soluble Lithium Amide Reagent[1]
Context: Lithium amides (e.g., LDA, Li-N(Bn)(Et)) are ubiquitous bases.[1] However, simple benzyl-lithium amides often precipitate in hydrocarbon solvents, requiring the use of polar ethers (THF/Et₂O) which can affect aggregate structure and reactivity.[1] The 4-tert-butyl derivative yields a hydrocarbon-soluble lithium amide , allowing for strict non-polar reaction conditions.[1]
Protocol A: Synthesis of Lithium N-(4-tert-butylbenzyl)-N-ethylamide
Objective: Generate the active lithium amide species for use as a base or initiator.[1]
Reagents:
-
N-(4-tert-butylbenzyl)-N-ethylamine (1.0 equiv)[1]
-
n-Butyllithium (n-BuLi), 1.6 M in Hexanes (1.0 equiv)[1]
-
Solvent: Anhydrous Toluene or Hexane[1]
Step-by-Step Procedure:
-
Preparation: Flame-dry a Schlenk flask and purge with Argon/Nitrogen.
-
Dissolution: Add N-(4-tert-butylbenzyl)-N-ethylamine (1.0 mmol, ~191 mg) and anhydrous Toluene (5 mL).
-
Deprotonation: Cool the solution to -78 °C (Dry ice/Acetone bath).
-
Addition: Dropwise add n-BuLi (0.625 mL, 1.0 mmol) over 5 minutes.
-
Activation: Allow the mixture to warm to 0 °C over 30 minutes. Stir for an additional 15 minutes at 0 °C.
-
Usage: The resulting solution of Li-N(4-tBu-Bn)(Et) is ready for use.
Key Application:
Application 2: Ligand for Zinc/Magnesium Catalysis (ROP)[1]
Context: Secondary amines react with dialkylzinc or dialkylmagnesium reagents to form Heteroleptic Metal-Amides (e.g., L-Zn-Et).[1] These species are highly active catalysts for the Ring-Opening Polymerization (ROP) of cyclic esters (Lactide, Caprolactone).[1]
Protocol B: In-Situ Catalyst Generation
Objective: Form a Mono(amine)-Zinc complex for ROP of rac-Lactide.[1]
Reagents:
-
Ligand: N-(4-tert-butylbenzyl)-N-ethylamine (1.0 equiv)[1]
-
Precursor: Diethylzinc (ZnEt₂), 1.0 M in Hexanes (1.0 equiv)[1]
-
Solvent: Anhydrous Toluene[1]
Step-by-Step Procedure:
-
Inert Atmosphere: Perform all steps in a Glovebox or under strict Schlenk conditions.
-
Mixing: In a vial, dissolve the Ligand (0.1 mmol) in Toluene (2 mL).
-
Metalation: Add ZnEt₂ (0.1 mL, 0.1 mmol) at Room Temperature (RT).
-
Aging: Stir at RT for 30 minutes to ensure complete formation of the [N-(4-tBu-Bn)(Et)]-Zn-Et species.
-
Polymerization: Add the monomer (rac-Lactide, 100 equiv) dissolved in Toluene.[1]
-
Termination: Quench with acidic methanol after desired conversion.
Why this Ligand? The 4-tert-butyl group prevents the formation of insoluble oligomeric zinc species, maintaining a homogeneous catalytic system which is crucial for narrow polydispersity (PDI) control.[1]
Application 3: Precursor for N-Heterocyclic Carbenes (NHCs)
Context: The "N-benzyl-N-ethyl" motif is a common "wingtip" group in NHC ligands.[1] This specific amine can be used to synthesize unsymmetrical imidazolium salts , which are precursors to NHC ligands used in Pd-catalyzed cross-coupling.[1]
Protocol C: Synthesis of the NHC Precursor (Imidazolium Salt)
Pathway: One-pot synthesis using glyoxal, formaldehyde, and primary amines (modified for secondary amine incorporation via alkylation).[1]
Step-by-Step Procedure:
-
Alkylation Route: React 1-(4-tert-butylbenzyl)-imidazole with Ethyl Iodide (EtI) in Acetonitrile at reflux.[1]
-
Alternative: React N-(4-tert-butylbenzyl)-N-ethylamine with a chloro-imine derivative (less common).[1]
-
-
Anion Exchange: If necessary, exchange the halide counterion (I⁻) for BF₄⁻ or PF₆⁻ to improve solubility/crystallinity.[1]
-
Metallation: React the imidazolium salt with Ag₂O followed by transmetallation to Pd(II) or Ru(II).[1]
Synthesis of the Ligand (If not commercially available)
Method: Reductive Amination.[1] Reaction: 4-tert-butylbenzaldehyde + Ethylamine + Reducing Agent.[1]
Protocol:
-
Imine Formation: Mix 4-tert-butylbenzaldehyde (10 mmol) and Ethylamine (12 mmol, 2.0 M in THF) in Methanol (20 mL). Stir for 4 hours at RT.
-
Reduction: Cool to 0 °C. Add Sodium Borohydride (NaBH₄, 15 mmol) portion-wise.
-
Workup: Stir overnight. Quench with water.[1] Extract with Ethyl Acetate.[1]
-
Purification: The secondary amine can be purified by Acid-Base extraction or Distillation (High Vacuum).[1]
Visualizing the Catalytic Workflow
The following diagram illustrates the versatility of the N-(4-tert-butylbenzyl)-N-ethylamine scaffold, branching from its synthesis to its three primary catalytic applications.
Figure 1: Strategic workflow for utilizing N-(4-tert-butylbenzyl)-N-ethylamine in catalysis.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation during Lithiation | Solvent too polar (THF) or concentration too high.[1] | Switch to pure Hexane/Toluene . Ensure concentration < 0.5 M. The t-butyl group requires non-polar media to function as a solubilizer.[1] |
| Low Activity in ROP | Incomplete catalyst formation.[1] | Ensure Ethane evolution ceases before adding monomer. Increase aging time to 1 hour. |
| Impure Ligand | Residual primary amine or aldehyde.[1] | Perform Acid-Base Extraction : Dissolve in ether, wash with 1M HCl (amine goes to water), wash organic layer, basify aqueous layer with NaOH, extract back into ether.[1] |
References
-
General Review of Lithium Amides
-
Zinc-Catalyzed Polymerization
-
Synthesis of Secondary Amines
-
Solubility Effects of t-Butyl Groups
Application Note: N-(4-tert-butylbenzyl)-N-ethylamine in Organic Synthesis
Executive Summary & Chemical Profile[1][2][3]
N-(4-tert-butylbenzyl)-N-ethylamine is a high-value secondary amine intermediate, primarily utilized in the synthesis of antifungal agents (allylamines/benzylamines) and as a lipophilic building block in diversity-oriented synthesis (DOS).
Its structural significance lies in the 4-tert-butylbenzyl moiety , a "privileged substructure" in medicinal chemistry. This group provides significant bulk and lipophilicity (
Chemical Specifications
| Property | Detail |
| IUPAC Name | N-ethyl-1-(4-(tert-butyl)phenyl)methanamine |
| Molecular Formula | C |
| Molecular Weight | 191.32 g/mol |
| Physical State | Colorless to pale yellow oil |
| Key Reactivity | Nucleophilic secondary amine; susceptible to N-alkylation, acylation, and sulfonylation. |
| Storage | Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Hygroscopic. |
Strategic Applications in Drug Discovery
A. SAR Probing of Squalene Epoxidase Inhibitors
The primary application of this amine is in the Structure-Activity Relationship (SAR) optimization of benzylamine antifungals. While Butenafine utilizes an N-methyl group, the N-ethyl analogue is a critical probe to determine the steric tolerance of the enzyme's binding site.
-
Mechanism: The amine function mimics the carbocationic high-energy intermediate in the squalene epoxidation pathway.
-
Insight: Research indicates that replacing the N-methyl of Butenafine with N-ethyl results in modulated antifungal activity, often lower against Cryptococcus neoformans, suggesting a tight steric constraint at the central nitrogen position [1].
B. Modular Library Synthesis
Due to the steric bulk of the tert-butyl group, this amine is an excellent candidate for testing the robustness of amide coupling protocols. It serves as a "stress test" substrate for generating libraries of:
-
Lipophilic Amides: For GPCR ligand exploration.
-
Ureas/Carbamates: For metabolic stability studies (blocking metabolic hotspots).
Experimental Protocols
Protocol A: High-Fidelity Synthesis of the Amine
Rationale: Direct alkylation of ethylamine with 4-tert-butylbenzyl chloride often leads to over-alkylation (formation of tertiary amines). Reductive amination is the preferred method for high purity.
Reagents:
-
4-tert-Butylbenzaldehyde (1.0 equiv)
-
Ethylamine (2.0 M in THF, 1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) (anhydrous)
-
Acetic acid (catalytic)
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried flask under N
, dissolve 4-tert-butylbenzaldehyde (10 mmol) in DCM (40 mL). -
Add Ethylamine solution (12 mmol) and stir at room temperature for 30 minutes. Note: Formation of the imine/hemiaminal equilibrium is rapid.
-
Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes.
-
Acid Catalysis: Add glacial acetic acid (0.5 mL). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench & Workup: Quench with sat. NaHCO
. Extract with DCM (3x). Wash combined organics with brine, dry over Na SO , and concentrate. -
Purification: The crude oil is often pure enough (>95%). If necessary, purify via flash chromatography (SiO
; 95:5 DCM:MeOH + 1% Et N). Tip: Triethylamine is crucial to prevent streaking of the amine on silica.
Protocol B: Synthesis of Butenafine Analogue (N-Alkylation)
Rationale: This protocol demonstrates the conversion of the secondary amine into a tertiary amine bioactive scaffold via S
Reagents:
-
N-(4-tert-butylbenzyl)-N-ethylamine (from Protocol A)
-
1-(Chloromethyl)naphthalene[1]
-
K
CO (anhydrous)[1] -
DMF (Dimethylformamide) or Acetonitrile
Step-by-Step Methodology:
-
Setup: Dissolve N-(4-tert-butylbenzyl)-N-ethylamine (1.0 equiv) in DMF (0.2 M concentration).
-
Base Addition: Add anhydrous K
CO (2.0 equiv). Stir for 10 minutes to ensure suspension. -
Alkylation: Add 1-(chloromethyl)naphthalene (1.1 equiv) dropwise.
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The secondary amine spot will disappear, replaced by a less polar tertiary amine spot.
-
Workup: Dilute with water (5x reaction volume) to precipitate the product or extract with EtOAc.
-
Salt Formation (Optional but Recommended): Dissolve the crude oil in Et
O and add HCl (2M in ether) dropwise to precipitate the hydrochloride salt. This ensures long-term stability and easier handling for biological assays.
Visualized Workflows
Figure 1: Synthesis Pathway of Butenafine Analogues
This diagram illustrates the divergent synthesis pathway, highlighting the critical decision point between maintaining the secondary amine or alkylating further to the tertiary amine scaffold.
Caption: Step-wise synthesis from aldehyde precursor to final antifungal tertiary amine scaffold.
Figure 2: Parallel Library Synthesis Workflow
A logical flow for using the amine in high-throughput chemistry (HTC) to generate diverse amide libraries.
Caption: High-throughput workflow for generating amide libraries using Solid Phase Extraction (SCX-2) cleanup.
Troubleshooting & Quality Control
Common Issues
-
Tailing on TLC: Secondary amines interact strongly with silanol groups on silica gel.
-
Solution: Pre-wash TLC plates with eluent containing 1% Triethylamine or NH
OH.
-
-
Incomplete Alkylation (Protocol B): Steric hindrance from the tert-butyl group and the ethyl group can slow down S
2 reactions.-
Solution: Use a stronger polar aprotic solvent (DMF or DMSO) and increase temperature to 80°C. Add NaI (0.1 equiv) to generate the more reactive iodide in situ (Finkelstein condition).
-
-
Hygroscopicity: The hydrochloride salts of these amines are often hygroscopic.
-
Solution: Store in a desiccator. If the salt becomes sticky (deliquescent), recrystallize from Ethanol/Ether.
-
Analytical Checkpoints
-
1H NMR (CDCl
): Look for the diagnostic tert-butyl singlet ( 1.3 ppm, 9H) and the ethyl group pattern (triplet 1.1 ppm, quartet 2.6 ppm). The benzylic methylene usually appears as a singlet around 3.7–3.8 ppm. -
Mass Spectrometry: Electrospray Ionization (ESI+) is preferred. Expect a strong [M+H]
peak at m/z 192.2.
References
-
Urbina, J. M., et al. (2009). "Chiral derivatives of Butenafine and Terbinafine: synthesis and antifungal activity."[2] Bioorganic & Medicinal Chemistry, 17(13).
-
Rezende, N. Y., et al. (2018). "Butenafine and analogues: An expeditious synthesis and cytotoxicity and antifungal activities."[3][4] Journal of Advanced Research, 14, 81-91.[3]
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 2735655, 4-tert-Butylbenzylamine" (Precursor Data).
Sources
Application Note: N-(4-tert-butylbenzyl)-N-ethylamine in Medicinal Chemistry
Introduction & Chemical Significance[1][2][3][4][5][6][7]
N-(4-tert-butylbenzyl)-N-ethylamine (also referred to as N-ethyl-4-tert-butylbenzylamine) represents a critical secondary amine scaffold in the design of antifungal and antilipidemic agents. Structurally, it combines a bulky, lipophilic 4-tert-butylbenzyl "head group" with a flexible N-ethyl spacer.
In medicinal chemistry, this molecule serves two primary functions:
-
Versatile Intermediate: It acts as a nucleophilic building block for the synthesis of tertiary amines via alkylation or reductive amination (e.g., in the synthesis of Butenafine analogues).
-
Pharmacophore Element: The tert-butyl group mimics the squalene tail, while the protonated amine at physiological pH mimics the high-energy carbocation intermediate formed during sterol biosynthesis.
Key Chemical Properties (Predicted)
| Property | Value | Significance in Drug Design |
| Molecular Formula | C | Core scaffold |
| Molecular Weight | 191.32 g/mol | Fragment-based drug design compliant |
| cLogP | ~3.8 - 4.2 | High lipophilicity; excellent membrane permeability |
| pKa (Conj.[1] Acid) | ~9.5 - 10.0 | Predominantly ionized at pH 7.4 (Lysosomal trapping potential) |
| H-Bond Donors | 1 | Secondary amine allows for one further substitution |
Medicinal Chemistry Context: Squalene Epoxidase Inhibition[2][5][8]
The primary biological application of this scaffold lies in the inhibition of Squalene Epoxidase (SE) , a key enzyme in the ergosterol (fungal) and cholesterol (mammalian) biosynthetic pathways.
Mechanism of Action
The 4-tert-butylbenzyl moiety occupies the hydrophobic pocket of the SE enzyme, which usually accommodates the squalene substrate. The basic nitrogen atom (protonated) interacts with the catalytic site, specifically the aspartate or glutamate residues that stabilize the transition state.
DOT Diagram: Pharmacophore Interaction Model
The following diagram illustrates the structural logic behind using this scaffold in SE inhibitor design.
Caption: Pharmacophore mapping of the N-(4-tert-butylbenzyl)-N-ethylamine scaffold within the Squalene Epoxidase active site.
Application Protocol 1: Synthesis via Reductive Amination
Objective: Synthesis of N-(4-tert-butylbenzyl)-N-ethylamine with high selectivity, avoiding over-alkylation to the tertiary amine.
Rationale: Direct alkylation of ethylamine with benzyl chloride often leads to mixtures of secondary and tertiary amines. Reductive amination using 4-tert-butylbenzaldehyde and ethylamine is the "Gold Standard" for selectivity [1].
Reagents & Equipment[9][10][11]
-
Substrate: 4-tert-Butylbenzaldehyde (1.0 equiv)
-
Amine Source: Ethylamine (2.0 M in THF or MeOH) (1.2 equiv)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv) — Preferred over NaBH
CN for lower toxicity and better selectivity. -
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).
-
Quench: Sat. NaHCO
.
Step-by-Step Methodology
-
Imine Formation (In Situ):
-
In a dry round-bottom flask under N
atmosphere, dissolve 4-tert-butylbenzaldehyde (10 mmol, 1.62 g) in DCE (30 mL). -
Add Ethylamine (12 mmol) dropwise.
-
Optional: Add 1-2 drops of Glacial Acetic Acid to catalyze imine formation.
-
Stir at Room Temperature (RT) for 60 minutes. Note: Monitoring by TLC should show the disappearance of the aldehyde.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (STAB) (15 mmol, 3.18 g) portion-wise over 15 minutes. Caution: Gas evolution (H
) may occur. -
Allow the reaction to warm to RT and stir overnight (12-16 hours).
-
-
Quench & Workup:
-
Quench the reaction by slowly adding saturated aqueous NaHCO
(30 mL). Stir for 20 minutes until gas evolution ceases. -
Extract with Dichloromethane (DCM) (3 x 20 mL).
-
Combine organic layers and wash with Brine (1 x 30 mL).
-
Dry over anhydrous Na
SO , filter, and concentrate in vacuo.
-
-
Purification (Acid-Base Extraction):
-
Dissolve the crude oil in Et
O (50 mL). -
Extract with 1M HCl (3 x 20 mL). The product moves to the aqueous phase; non-basic impurities remain in ether.
-
Basify the combined aqueous extracts to pH >12 using 4M NaOH.
-
Extract the cloudy aqueous mixture with DCM (3 x 20 mL).
-
Dry (Na
SO ) and concentrate to yield the pure secondary amine as a pale yellow oil.
-
DOT Diagram: Synthetic Workflow
Caption: Selective synthesis of N-(4-tert-butylbenzyl)-N-ethylamine via Reductive Amination.
Application Protocol 2: Quality Control & Characterization
Due to the lipophilic nature of the tert-butyl group, NMR signals can sometimes overlap with aliphatic impurities (like grease). Rigorous characterization is required.
1H NMR Validation Criteria (CDCl , 400 MHz)
| Moiety | Chemical Shift ( | Multiplicity | Integration | Notes |
| Aromatic | 7.35 (d) & 7.28 (d) | Doublets (AA'BB') | 4H | Characteristic para-substitution pattern. |
| Benzylic CH | ~3.75 | Singlet | 2H | Shifts downfield if salt form is present. |
| Ethyl CH | ~2.65 | Quartet | 2H | Coupled to methyl group. |
| Ethyl CH | ~1.12 | Triplet | 3H | Distinct triplet. |
| tert-Butyl | ~1.31 | Singlet | 9H | Intense singlet; diagnostic for the scaffold. |
| NH | ~1.5 - 2.0 | Broad Singlet | 1H | Exchangeable; may disappear with D |
HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.
-
Gradient: 50% B to 95% B over 10 mins. (High starting organic required due to lipophilicity).
-
Detection: UV at 254 nm (Benzenoid band).
Safety & Handling (HSE)
-
Corrosivity: As a secondary amine, the compound is likely corrosive to skin and eyes. Wear chemical-resistant gloves (Nitrile) and eye protection.
-
Sensitization: Benzylamines can be skin sensitizers. Avoid inhalation of vapors.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C. Secondary amines can absorb CO
from the air to form carbamates over time.
References
-
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link]
-
PubChem. (n.d.).[1] "4-tert-Butylbenzylamine Compound Summary." National Library of Medicine. Available at: [Link]
- Nussbaumer, P., et al. (2011). "Squalene epoxidase inhibitors: a review of the patent literature." Expert Opinion on Therapeutic Patents. (Contextual grounding for SE pharmacophores).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-tert-butylbenzyl)-N-ethylamine
Welcome to the technical support center for the synthesis of N-(4-tert-butylbenzyl)-N-ethylamine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific synthesis. Here, we address common challenges and provide in-depth, field-proven insights to improve your reaction yield and purity.
I. Frequently Asked Questions (FAQs)
This section covers common issues encountered during the synthesis of N-(4-tert-butylbenzyl)-N-ethylamine, which is typically achieved via reductive amination of 4-tert-butylbenzaldehyde with ethylamine.
Q1: What is the most common reason for low yields in this reductive amination?
Low yields often stem from incomplete imine formation or side reactions. The initial reaction between 4-tert-butylbenzaldehyde and ethylamine forms an imine intermediate, which is then reduced to the final secondary amine. The efficiency of this first step is critical.
Key Factors Influencing Imine Formation:
-
pH Control: Imine formation is optimal under mildly acidic conditions, typically around pH 4-5.[1][2] At a lower pH, the ethylamine becomes protonated and non-nucleophilic, hindering the reaction.[3][4][5] At a higher pH, there isn't enough acid to catalyze the dehydration step.[3]
-
Water Removal: The formation of the imine from the aldehyde and amine is a reversible reaction that produces water.[3] Efficient removal of this water can drive the equilibrium towards the imine product. This can be achieved through the use of a dehydrating agent or azeotropic distillation.
Q2: I am observing significant amounts of unreacted 4-tert-butylbenzaldehyde. What should I do?
This indicates either that the imine formation is not proceeding to completion or that the reducing agent is not selective and is reducing the aldehyde before the imine can form.
Troubleshooting Steps:
-
Optimize Imine Formation Time: Allow sufficient time for the aldehyde and amine to react and form the imine before introducing the reducing agent.[1] Monitoring the reaction by TLC or GC-MS can help determine the optimal pre-reaction time.
-
Select a Milder Reducing Agent: Sodium borohydride (NaBH₄) can reduce both the starting aldehyde and the imine.[1][6] Consider using a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are more selective for the reduction of the iminium ion over the aldehyde.[1]
Q3: My final product is contaminated with a tertiary amine byproduct. How can I prevent this?
The formation of a tertiary amine, such as N,N-bis(4-tert-butylbenzyl)ethylamine, can occur if the newly formed secondary amine reacts with another molecule of the starting aldehyde.[7]
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the ethylamine relative to the 4-tert-butylbenzaldehyde to favor the formation of the secondary amine.
-
Slow Addition of Aldehyde: Adding the aldehyde slowly to the reaction mixture containing the amine can help maintain a low concentration of the aldehyde, thus minimizing the chance of the secondary amine reacting further.
Q4: What are the best practices for purifying the final product?
Purification of N-(4-tert-butylbenzyl)-N-ethylamine can be challenging due to its basic nature.
Recommended Purification Methods:
-
Aqueous Workup: An acidic wash can be used to extract the amine into the aqueous layer as its ammonium salt, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer and extraction will then yield the purified amine.
-
Column Chromatography: Silica gel chromatography can be effective. To prevent the amine from sticking to the silica, it is often beneficial to add a small amount of a basic modifier, like triethylamine or ammonium hydroxide, to the eluent.[8]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during the synthesis.
Problem 1: Incomplete Conversion of Starting Materials
Symptoms:
-
TLC or GC-MS analysis shows significant amounts of both 4-tert-butylbenzaldehyde and ethylamine remaining after the reaction.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Suboptimal pH | The pH of the reaction mixture is crucial for imine formation. If the pH is too high or too low, the reaction rate will be significantly reduced.[2][3][4] | Adjust the pH of the reaction mixture to between 4 and 5 using a mild acid like acetic acid. |
| Inefficient Water Removal | The presence of water can shift the equilibrium back towards the starting materials, hindering imine formation.[3] | Add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to the reaction mixture. |
| Insufficient Reaction Time | The formation of the imine may be slow, and adding the reducing agent prematurely will lead to incomplete conversion.[1] | Allow the aldehyde and amine to stir together for a longer period before adding the reducing agent. Monitor the progress of imine formation via TLC or GC-MS. |
Problem 2: Formation of Alcohol Byproduct (4-tert-butylbenzyl alcohol)
Symptoms:
-
The final product is contaminated with 4-tert-butylbenzyl alcohol.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Non-selective Reducing Agent | Strong reducing agents like sodium borohydride can reduce the starting aldehyde to the corresponding alcohol.[6] | Use a milder and more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1] |
| Premature Addition of Reducing Agent | If the reducing agent is added before the imine has had sufficient time to form, it will preferentially reduce the more abundant aldehyde.[1] | Ensure adequate time for imine formation before introducing the reducing agent. |
III. Experimental Protocols & Methodologies
Optimized Protocol for Reductive Amination
This protocol is designed to maximize the yield and purity of N-(4-tert-butylbenzyl)-N-ethylamine.
Step-by-Step Methodology:
-
Imine Formation:
-
In a round-bottom flask, dissolve 4-tert-butylbenzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
-
Add ethylamine (1.1 equivalents).
-
Add a catalytic amount of acetic acid to achieve a pH of approximately 4-5.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, keeping the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient eluent of ethyl acetate in hexanes with 1% triethylamine.
-
Data Presentation: Comparison of Reducing Agents
| Reducing Agent | Selectivity for Imine/Iminium Ion | Typical Solvents | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Low | Methanol, Ethanol | Inexpensive, readily available | Can reduce aldehydes and ketones[6] |
| Sodium Cyanoborohydride (NaBH₃CN) | High | Methanol | Selective for iminium ions, not water-sensitive[1][6] | Toxic cyanide byproduct |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High | Dichloromethane, Dichloroethane | Selective for imines, non-toxic byproducts[1][6] | Water-sensitive |
IV. Visualizations & Diagrams
Reaction Pathway
Caption: Reductive amination pathway for N-(4-tert-butylbenzyl)-N-ethylamine synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
V. References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution?. [Link]
-
Lumen Learning. Organic Chemistry II: 21.4. Imine formation. [Link]
-
ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution?. [Link]
-
Chemistry Stack Exchange. (2018). Acid in Imine Formation. [Link]
-
Vaia. One problem with reductive amination as a method of amine synthesis is that by-products are sometimes obtained. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
Reddit. (2021). Purification of N-benzylbenzamides. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. vaia.com [vaia.com]
- 8. reddit.com [reddit.com]
Technical Support Center: N-(4-tert-butylbenzyl)-N-ethylamine Purification
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges in the purification of N-(4-tert-butylbenzyl)-N-ethylamine. Synthesized typically via the reductive amination of 4-tert-butylbenzaldehyde with ethylamine, achieving high purity of this secondary amine is critical for subsequent applications and reliable data generation. This document provides in-depth, field-proven troubleshooting strategies and detailed protocols in a direct question-and-answer format to address common purification hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the workup and purification of N-(4-tert-butylbenzyl)-N-ethylamine.
Section 1: Column Chromatography Issues
Column chromatography is a primary purification method, but the basic nature of amines can present challenges when using standard silica gel.
Q1: My amine product is streaking badly on the silica gel column, leading to poor separation and broad fractions. What causes this and how can I fix it?
A1: This phenomenon, known as "tailing" or "streaking," is the most common issue when purifying amines on silica gel.
-
Causality: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). Your basic amine interacts strongly with these acidic sites via acid-base interactions, causing it to "stick" to the stationary phase and elute slowly and unevenly.
-
Solution 1: Use a Basic Modifier. The most effective solution is to neutralize the acidic silanol groups by adding a small amount of a basic modifier to your eluent system.
-
Triethylamine (TEA): Add 0.5% to 2% (v/v) of triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate). The TEA is a stronger base than your product and will preferentially bind to the active sites on the silica, allowing your compound to travel through the column smoothly.[1][2]
-
Ammonium Hydroxide: For more polar solvent systems (e.g., Dichloromethane/Methanol), a solution of ammonium hydroxide in methanol can be used as the polar component.
-
-
Solution 2: Use an Alternative Stationary Phase. If your compound is particularly sensitive or tailing persists, consider a different stationary phase.[3]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use neutral or basic alumina to avoid compound degradation.
-
Deactivated Silica: You can purchase pre-deactivated silica gel or deactivate it yourself by preparing a slurry of silica in your eluent containing a high concentration of triethylamine, then removing the excess solvent before packing.
-
Q2: I am struggling to separate my desired product from the unreacted 4-tert-butylbenzaldehyde and the intermediate imine. How can I optimize my solvent system?
A2: Achieving good separation requires optimizing the mobile phase polarity to exploit the differences in polarity between your product and the key impurities.
-
TLC Analysis is Key: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). The ideal system will show good separation between all three spots (aldehyde, imine, and amine) with an Rf value for your product between 0.2 and 0.4.
-
Employ Gradient Elution: A gradient elution is almost always superior to an isocratic (constant solvent mixture) one for this separation.
-
Start Low: Begin with a low-polarity eluent (e.g., 98:2 Hexane/Ethyl Acetate + 1% TEA). This will elute the non-polar starting aldehyde first.
-
Increase Polarity Gradually: Slowly increase the percentage of the more polar solvent (Ethyl Acetate). The imine, being less polar than the amine, will elute next.
-
Elute the Product: Your N-(4-tert-butylbenzyl)-N-ethylamine product will elute as the polarity is further increased.
-
-
Alternative Solvent Systems: If a Hexane/EtOAc system fails, consider other options. Dichloromethane/Methanol (e.g., 99:1 to 95:5) with a basic modifier is a more polar system that can be effective.
Section 2: Liquid-Liquid Extraction and Work-up Problems
Acid-base extraction is a powerful tool for separating amines from neutral or acidic impurities before chromatography.
Q3: I performed an acid-base extraction to purify my amine, but my final yield was very low. What could have gone wrong?
A3: Low recovery during acid-base extraction typically points to issues with pH control or phase separation.
-
Principle of Operation: The goal is to protonate your secondary amine with acid (e.g., 1M HCl), making it a water-soluble ammonium salt. Neutral impurities (like the starting aldehyde) remain in the organic layer and are removed. Then, you basify the aqueous layer (e.g., with 2M NaOH) to regenerate the neutral amine, which can be extracted back into an organic solvent.
-
Troubleshooting Steps:
-
Incomplete Protonation: During the acid wash, ensure the pH of the aqueous layer is truly acidic (pH 1-2). Use a pH meter or pH paper to verify. If the pH is not low enough, your amine will not be fully extracted into the aqueous phase.
-
Incomplete Deprotonation: When regenerating the free amine, ensure the pH of the aqueous layer is strongly basic (pH 12-14). Insufficient base will lead to incomplete conversion back to the neutral amine, leaving some of it in the aqueous layer.
-
Emulsion Formation: Vigorous shaking can create stable emulsions, trapping your product at the interface. Use gentle inversions of the separatory funnel instead of shaking. To break an emulsion, add a small amount of brine (saturated NaCl solution).
-
Insufficient Extraction: When extracting the final product back into an organic solvent (e.g., diethyl ether or DCM), perform at least three separate extractions with fresh solvent to ensure complete recovery.
-
Section 3: Recrystallization and Salt Formation
Since many free amines are oils, converting them to a crystalline salt is an excellent method for purification.
Q4: My purified amine is an oil. How can I get a solid, crystalline material for easier handling and final purification?
A4: Converting the amine to its hydrochloride salt is a standard and highly effective technique. Amine salts are generally stable, crystalline solids that are much easier to handle than the free-base oils.[4][5]
-
Rationale: The ionic character of the ammonium salt allows it to pack into a crystal lattice, forming a solid. Recrystallization of this salt can then remove any remaining minor, non-basic impurities.
-
Protocol: See the detailed protocol for "Formation and Recrystallization of an Amine Hydrochloride Salt" below. The general principle involves dissolving the crude amine in a non-polar solvent (like diethyl ether) and adding a solution of HCl in a compatible solvent until precipitation is complete.
Q5: I tried to make the hydrochloride salt, but it oiled out or formed a sticky precipitate instead of crystals. How can I induce crystallization?
A5: The failure to form crystals can be due to residual impurities or a suboptimal crystallization solvent.
-
Purity is a Prerequisite: If your crude material is heavily contaminated, it can inhibit crystallization. First, perform a rapid filtration through a short plug of silica gel (a "flash plug") to remove baseline impurities before attempting the salt formation.
-
Solvent System is Critical: The choice of solvent is paramount. You need a system where the salt is poorly soluble.
-
Try different solvents for the amine, such as ethyl acetate or isopropanol.
-
After adding HCl, if an oil forms, try scratching the inside of the flask with a glass rod at the oil-air interface.
-
Add a small seed crystal if you have one from a previous batch.
-
Try a two-solvent system for recrystallization. For example, dissolve the oily salt in a minimal amount of a hot polar solvent (like ethanol or methanol) and then slowly add a non-polar solvent (like diethyl ether or hexanes) until the solution becomes cloudy, then allow it to cool slowly.[6]
-
Data Presentation & Key Impurities
Properly identifying impurities is the first step in devising a purification strategy.
Table 1: Common Impurities and Analytical Signatures
| Compound Name | Structure | Molar Mass ( g/mol ) | Key ¹H NMR Signal (CDCl₃) | Notes |
| 4-tert-butylbenzaldehyde | t-Bu-Ar-CHO | 162.23 | ~9.9 ppm (s, 1H, -CHO) | Starting material. Non-basic. |
| N-(4-tert-butylbenzylidene)ethylamine | t-Bu-Ar-CH=N-Et | 189.30 | ~8.3 ppm (s, 1H, -CH=N-) | Intermediate imine. Weakly basic. |
| N-(4-tert-butylbenzyl)-N-ethylamine | t-Bu-Ar-CH₂-N(H)-Et | 191.31 | ~3.7 ppm (s, 2H, Ar-CH₂-N) | Desired Product. Basic. |
| 4-tert-butylbenzyl alcohol | t-Bu-Ar-CH₂OH | 164.25 | ~4.6 ppm (s, 2H, Ar-CH₂-O) | Over-reduction of the aldehyde. |
Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common purification workflows.
Protocol 1: Column Chromatography with a Basic Modifier
-
TLC Optimization: Identify an optimal eluent system (e.g., 90:10 Hexane:Ethyl Acetate) that gives your product an Rf of ~0.3 on a TLC plate.
-
Prepare Eluent: Make a sufficient volume of this eluent and add 1% (v/v) triethylamine (TEA).
-
Pack the Column: Pack a glass column with silica gel using the prepared eluent. Do not let the column run dry.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute: Run the column, collecting fractions. Start with a lower polarity eluent if you need to remove the aldehyde first (gradient elution), then switch to your optimized eluent to collect the product.
-
Monitor Fractions: Monitor the elution process using TLC to identify which fractions contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Acid-Base Liquid-Liquid Extraction
-
Dissolve Crude: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate (50 mL).
-
Acid Wash: Transfer the solution to a separatory funnel and extract three times with 1M HCl (3 x 25 mL). Combine the aqueous layers. The aqueous layer now contains your protonated amine.
-
Wash Organic Layer (Optional): The original organic layer, containing neutral impurities, can be washed with brine, dried over Na₂SO₄, and evaporated to recover any unreacted aldehyde.
-
Basify Aqueous Layer: Cool the combined aqueous extracts in an ice bath. Slowly add 2M or 6M NaOH with swirling until the pH is >12 (check with pH paper). A cloudy precipitate of the free amine may form.
-
Back-Extract Amine: Extract the basic aqueous layer three times with fresh diethyl ether (3 x 30 mL).
-
Dry and Evaporate: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified free amine.
Protocol 3: Formation and Recrystallization of an Amine Hydrochloride Salt
-
Dissolve Amine: Dissolve the purified amine oil in a 5-10 fold volume of anhydrous diethyl ether.
-
Prepare HCl Solution: Use a commercially available solution of 2M HCl in diethyl ether, or prepare one by carefully bubbling HCl gas through anhydrous ether.
-
Precipitate the Salt: While stirring the amine solution, add the HCl/ether solution dropwise. A white precipitate of the amine hydrochloride salt will form immediately. Continue adding until no more precipitate forms.
-
Isolate the Salt: Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold, fresh diethyl ether to remove any surface impurities.
-
Recrystallize: Transfer the solid to a clean flask. Add a minimal amount of a hot solvent in which the salt is soluble (e.g., ethanol or isopropanol). Once dissolved, slowly add a non-polar "anti-solvent" (e.g., diethyl ether or hexanes) until the solution just turns cloudy. Set aside to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect Crystals: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
Visualized Workflows and Logic
Visual diagrams can help clarify complex decision-making processes and workflows.
Sources
"N-(4-tert-butylbenzyl)-N-ethylamine solubility issues and solutions"
Ticket Subject: Solubility Optimization & Handling Guide
Status: Open Priority: High Assigned Specialist: Senior Application Scientist
Executive Summary: The Molecule at a Glance
Welcome to the technical support hub for N-(4-tert-butylbenzyl)-N-ethylamine . If you are encountering solubility difficulties, you are likely battling the competitive nature of this molecule's structure:
-
The "Grease" Factor (Lipophilicity): The 4-tert-butyl group combined with the benzyl ring creates a highly hydrophobic region. This drives high solubility in non-polar organics (toluene, DCM) but poor water solubility.[1]
-
The "Base" Factor (Amine Functionality): The secondary amine (–NH–) is a basic center (predicted pKa ~9.5–10.0). It accepts protons to form salts, which is your primary lever for manipulating solubility in aqueous environments.
Common Physical State: Free Base: Colorless to pale yellow oil (or low-melting solid). Salt Forms (e.g., HCl): White crystalline solid (hygroscopic if impure).
Troubleshooting Guides (Interactive Q&A)
Issue A: "My compound precipitates immediately when added to the biological assay buffer (PBS/Media)."
Diagnosis: Kinetic Solubility Failure. When you dilute a DMSO stock of a lipophilic amine into a pH 7.4 buffer, the pH is often higher than the molecule's solubility threshold. The amine deprotonates to its free-base form, which is insoluble in water, causing it to "crash out."
Solution Protocol:
| Step | Action | Technical Rationale |
| 1 | Check Final DMSO % | Ensure your final DMSO concentration is <1% (or as tolerated). High local concentrations during pipetting cause precipitation. Technique: Vortex the buffer while slowly adding the DMSO stock. |
| 2 | Acidify the Stock | Add 1 equivalent of HCl to your DMSO stock before dilution. This pre-forms the salt, helping the molecule enter the aqueous buffer in its ionized (soluble) state. |
| 3 | Use a Co-solvent | If DMSO fails, switch to a PEG-400/Water (20:80) or Ethanol system. The tert-butyl group interacts better with PEG chains than pure water. |
| 4 | Complexation | Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic tert-butylbenzyl moiety fits into the cyclodextrin cavity, shielding it from water while maintaining solubility. |
Issue B: "I synthesized the compound, but it's an oil that won't crystallize. I need a solid for weighing."
Diagnosis: "Oiling Out" of the Free Base. Secondary amines with bulky lipophilic groups often resist crystallization as free bases due to low lattice energy and rotational freedom of the alkyl chains.
Solution Protocol: Salt Formation (The "Salting Out" Method)
-
Dissolution: Dissolve your crude oil in a non-polar solvent (Diethyl Ether or TBME). Do not use alcohols yet.
-
Acid Addition: Add 4M HCl in Dioxane or bubble HCl gas.
-
Observation: A white precipitate should form immediately.
-
-
Troubleshooting the "Goo": If it forms a sticky gum instead of a powder:
-
Decant the solvent.
-
Add fresh dry ether and scratch the side of the flask with a glass rod (induces nucleation).
-
Sonicate for 5 minutes.
-
-
Recrystallization: If the salt is impure, recrystallize from Isopropanol/Ether (1:5) .
Issue C: "My LC-MS peaks are tailing or showing ghost peaks."
Diagnosis: Secondary Amine Interaction with Silanols. The basic nitrogen interacts with residual acidic silanol groups on standard C18 HPLC columns.
Solution Protocol:
-
Mobile Phase Modifier: You must use a basic modifier (0.1% Ammonium Hydroxide or Triethylamine) or a strong buffer (Ammonium Formate pH 9) to suppress protonation of the amine during chromatography.
-
Column Choice: Switch to a "Base-Deactivated" (BDS) or high-pH stable C18 column.
Experimental Protocols
Protocol 1: Preparation of the Hydrochloride Salt
Standardizing the physical form for storage and dosing.
-
Weigh 1.0 g of N-(4-tert-butylbenzyl)-N-ethylamine (free base oil).
-
Dissolve in 10 mL of anhydrous Diethyl Ether (or MTBE).
-
Cool the solution to 0°C in an ice bath.
-
Add 1.2 equivalents of HCl (e.g., 2M HCl in Diethyl Ether) dropwise with vigorous stirring.
-
Observe precipitation. Stir for 30 minutes at 0°C.
-
Filter the solid using a sintered glass funnel under vacuum/nitrogen.
-
Wash the cake 3x with cold Pentane.
-
Dry in a vacuum desiccator over
for 12 hours.
Protocol 2: Kinetic Solubility Assessment (Shake-Flask)
Determine the actual solubility limit in your assay buffer.
-
Prepare a 10 mM stock solution in DMSO.
-
Spike 10 µL of stock into 990 µL of PBS (pH 7.4). Final conc: 100 µM.
-
Shake at 37°C for 2 hours.
-
Centrifuge at 15,000 rpm for 10 minutes to pellet any precipitate.
-
Analyze the supernatant via HPLC-UV against a standard curve.
-
Calculation: Solubility (%) = (Area_supernatant / Area_standard) * 100.
Visual Decision Support
Figure 1: Biological Assay Solubility Troubleshooting
Use this logic flow when your compound crashes out of solution during experiments.
Caption: Decision tree for resolving precipitation issues in aqueous biological buffers.
Figure 2: Synthesis & Purification Workflow
Logic flow for converting the oily free base into a stable, usable solid.
Caption: Step-by-step workflow for isolating the compound as a stable Hydrochloride salt.
Frequently Asked Questions (FAQs)
Q: What is the estimated LogP of this compound? A: The LogP is estimated between 3.8 and 4.2 . This indicates high lipophilicity (LogP > 3 usually signals poor aqueous solubility). The tert-butyl group contributes significantly to this value.
Q: Can I use the Oxalate salt instead of HCl? A: Yes. If the HCl salt is hygroscopic (absorbs water from air), the Oxalate or Fumarate salts are excellent alternatives. They often form non-hygroscopic, high-melting crystalline solids that are easier to handle in open air.
-
Protocol: Dissolve free base in hot ethanol; add 1 eq. oxalic acid; cool slowly to crystallize.
Q: Why does my compound turn yellow over time?
A: Secondary amines are susceptible to oxidation (N-oxide formation) and can absorb
-
Fix: Store the free base under Nitrogen/Argon at -20°C. The salt form is much more stable and resistant to oxidation.
References
-
BenchChem. Solubility Profile of N-(4-Bromobenzyl)-N-ethylethanamine in Organic Solvents: A Technical Guide. (Analogous structure solubility behavior).[1][2]
-
Sigma-Aldrich. N-(tert-Butyl)-N-ethylamine Physical Properties. (Secondary amine handling).[1][3]
-
ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006).[4]
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry.
-
ChemGuide. Preparation of Amines and their Salts.
Sources
Technical Support Center: Handling Hygroscopic N-(4-tert-butylbenzyl)-N-ethylamine
Welcome to the technical support center for N-(4-tert-butylbenzyl)-N-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this compound. Adherence to these protocols will ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
Q1: What does it mean for N-(4-tert-butylbenzyl)-N-ethylamine to be hygroscopic?
A: Hygroscopy is the tendency of a substance to absorb moisture from the surrounding air. For N-(4-tert-butylbenzyl)-N-ethylamine, this means that if left exposed to the atmosphere, it will readily take up water. This can alter its physical state, concentration, and reactivity.[1]
Q2: Why is it critical to protect N-(4-tert-butylbenzyl)-N-ethylamine from moisture?
A: Moisture contamination can lead to several critical issues in an experimental setting:
-
Inaccurate Measurements: The absorbed water increases the total mass of the substance, leading to errors in molarity calculations and stoichiometry.
-
Altered Reactivity: Amines are basic and can react with water.[2][3] The presence of water can also interfere with many organic reactions, leading to side products or lower yields.[4]
-
Degradation: Over time, the presence of water can potentially lead to the degradation of the compound.
Q3: What are the initial signs of moisture contamination?
A: While N-(4-tert-butylbenzyl)-N-ethylamine is a liquid, signs of moisture contamination in similar hygroscopic compounds can include a change in viscosity or the appearance of fumes when the container is opened in a humid environment. For solid hygroscopic materials, clumping or dissolving are common indicators.[1] Regular analytical checks, such as Karl Fischer titration, are the most reliable way to determine water content.
Troubleshooting Guide
Problem: My reaction yield is significantly lower than expected, or I am observing unexpected byproducts.
-
Potential Cause: Moisture contamination of the N-(4-tert-butylbenzyl)-N-ethylamine is a likely culprit. Water can act as an unwanted reagent, participating in side reactions or quenching sensitive reagents.[4] Amines themselves can react with water, altering the intended reaction pathway.[5]
-
Solution:
-
Verify Water Content: Use Karl Fischer titration to quantify the water content of your amine.
-
Dry the Amine (if applicable): If significant water is present, consider drying the amine over a suitable desiccant like potassium hydroxide (KOH) pellets, followed by distillation. This should only be attempted by experienced chemists.
-
Use a Fresh, Properly Stored Aliquot: For future experiments, use a fresh, unopened bottle or a properly stored aliquot of the amine.
-
Problem: The concentration of my stock solution, determined by analysis, is consistently lower than my calculated value.
-
Potential Cause: If you weighed the N-(4-tert-butylbenzyl)-N-ethylamine in an open atmosphere, it likely absorbed moisture during the weighing process. This added water weight leads to an overestimation of the actual amount of the amine, resulting in a lower-than-calculated concentration.
-
Solution:
-
Handle in an Inert Atmosphere: Weigh and prepare solutions of N-(4-tert-butylbenzyl)-N-ethylamine in a glovebox or using Schlenk line techniques to prevent moisture absorption.[6][7]
-
Work Quickly: If an inert atmosphere is not available, work as quickly as possible to minimize exposure time. Have all equipment ready and pre-weigh your container.[8]
-
Use Volumetric Dispensing (with caution): For less sensitive applications, you can dispense the liquid amine by volume using a dry syringe, assuming a known density. However, this is less accurate than weighing.
-
Problem: I noticed the septum on my bottle of N-(4-tert-butylbenzyl)-N-ethylamine appears compromised (e.g., multiple puncture marks, not sealing well).
-
Potential Cause: A compromised septum allows for the slow ingress of atmospheric moisture and oxygen over time, degrading the quality of the reagent.[9]
-
Solution:
-
Immediate Action: If the bottle will be used soon, purge the headspace with a dry, inert gas (like argon or nitrogen) and store it in a desiccator.
-
Long-Term Solution: For long-term storage, it is best to transfer the amine to a new, dry container with a fresh septum under an inert atmosphere. This is ideally done in a glovebox.
-
Preventative Measure: Always use a fresh needle for each puncture and use a larger gauge needle to introduce inert gas while using a smaller gauge needle to withdraw the liquid. This minimizes damage to the septum.
-
Experimental Protocols & Data
Table 1: Storage and Handling Recommendations
| Condition | Recommendation | Rationale |
| Long-Term Storage | Store in a tightly sealed, amber glass bottle in a cool, dry, and well-ventilated area.[10][11] Consider storage in a desiccator with a drying agent or in a controlled humidity cabinet.[12][13] | To minimize exposure to moisture, light, and air, which can cause degradation. |
| Working Aliquots | Prepare smaller aliquots from the main stock bottle in an inert atmosphere. | To prevent repeated exposure of the main stock to the atmosphere, preserving its integrity. |
| Dispensing | Use a dry syringe and needle through a rubber septum under a positive pressure of inert gas (e.g., nitrogen or argon).[4][14] | To prevent the introduction of atmospheric moisture and oxygen into the storage bottle. |
| Glassware | All glassware must be oven-dried or flame-dried immediately before use to remove adsorbed moisture.[6][14] | To prevent contamination of the amine with residual water on the glassware surface. |
Protocol: Aliquoting and Dispensing under an Inert Atmosphere
This protocol describes the transfer of N-(4-tert-butylbenzyl)-N-ethylamine from a Sure/Seal™ type bottle to a reaction vessel using a syringe.
Materials:
-
Bottle of N-(4-tert-butylbenzyl)-N-ethylamine with a septum-sealed cap.
-
Dry, nitrogen-flushed reaction vessel sealed with a septum.
-
Two oven-dried syringes.
-
Two oven-dried needles (e.g., 20-gauge).
-
Source of dry nitrogen or argon gas with a bubbler.
Step-by-Step Procedure:
-
Prepare the System: Assemble the reaction vessel and flush it with dry nitrogen. Ensure a slight positive pressure of nitrogen is maintained, as indicated by the bubbler.
-
Pressurize the Reagent Bottle: Puncture the septum of the N-(4-tert-butylbenzyl)-N-ethylamine bottle with a needle connected to the nitrogen line. Gently introduce the inert gas to create a slight positive pressure.
-
Withdraw the Reagent: Puncture the septum with a second, dry needle attached to a dry syringe. Insert the needle tip below the liquid level and slowly withdraw the desired volume of the amine.
-
Remove Air Bubbles: Invert the syringe and carefully push the plunger to expel any gas bubbles back into the reagent bottle.
-
Transfer to Reaction Vessel: Remove the syringe from the reagent bottle and quickly insert it into the septum of the reaction vessel. Inject the amine into the vessel.
-
Clean Up: Immediately rinse the syringe and needles with a suitable dry solvent (e.g., anhydrous toluene), followed by a protic solvent (e.g., isopropanol), to prevent clogging and degradation of the equipment.[9]
Visual Workflow
Below is a diagram illustrating the proper workflow for transferring a hygroscopic liquid reagent.
Caption: Inert atmosphere transfer workflow for hygroscopic liquids.
References
-
Wikipedia. Air-free technique. Retrieved from [Link]
-
Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]
-
Ziebaq. (2025, March 17). 10 Best Practices for Using Lab Chemical Storage Cabinets. Retrieved from [Link]
-
B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]
-
MIT. Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Industry Safety. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry. Retrieved from [Link]
-
Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance. Retrieved from [Link]
-
Study Mind. (2022, April 19). Amines - Properties and Reactivity of Amines (A-Level Chemistry). Retrieved from [Link]
-
Chinese Chemical Society. (2022, November 1). “On Water” Effect for Green Click Reaction: Spontaneous Polymerization of Activated Alkyne with “Inert” Aromatic Amine in Aqueous Media. CCS Chemistry. Retrieved from [Link]
-
Chemguide. an introduction to amines. Retrieved from [Link]
-
University of Wisconsin-Madison. Reactions of Amines. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]
-
PubChem. Benzyl-(4-tert-butyl-benzyl)-amine. Retrieved from [Link]
-
PubChem. 4-tert-Butylbenzylamine. Retrieved from [Link]
-
Refining Online. Amine Best Practices Guidelines. Retrieved from [Link]
-
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]
-
Office of Research Facilities. Adding Amines to Steam for Humidification. Retrieved from [Link]
-
Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals?. Retrieved from [Link]
-
University of St Andrews. SAFETY MANUAL FOR THE HANDLING OF LIQUID AMMONIA. Retrieved from [Link]
-
Cheméo. Chemical Properties of tert-butyl-n-heptyl-amine (CAS 78579-52-9). Retrieved from [Link]
Sources
- 1. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 2. studymind.co.uk [studymind.co.uk]
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- 4. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 9. web.mit.edu [web.mit.edu]
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- 11. fishersci.com [fishersci.com]
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- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to the Synthesis of N-(4-tert-butylbenzyl)-N-ethylamine for Research and Development
In the landscape of pharmaceutical and materials science research, the synthesis of specifically substituted secondary amines is a frequent necessity. N-(4-tert-butylbenzyl)-N-ethylamine serves as a valuable intermediate and structural motif. Its synthesis, while seemingly straightforward, presents choices that can significantly impact yield, purity, scalability, and cost. This guide provides an in-depth comparison of the two most common synthetic routes to this compound: Reductive Amination and Direct N-Alkylation . We will delve into the underlying mechanisms, provide detailed experimental protocols, and offer a comparative analysis to inform your synthetic strategy.
Introduction to Synthetic Strategies
The preparation of N-(4-tert-butylbenzyl)-N-ethylamine involves the formation of a crucial carbon-nitrogen bond between the 4-tert-butylbenzyl group and an ethylamine moiety. The two primary strategies to achieve this transformation are fundamentally different in their approach and come with distinct advantages and disadvantages.
-
Route 1: Reductive Amination. This is a two-step, one-pot process that first involves the formation of an imine from 4-tert-butylbenzaldehyde and ethylamine, which is then reduced in situ to the desired secondary amine. This method is celebrated for its high selectivity and control.[1][2]
-
Route 2: Direct N-Alkylation. This classic approach involves the nucleophilic substitution of a halide, typically bromide, from 4-tert-butylbenzyl bromide by ethylamine in an SN2 reaction. While conceptually simple, this route is often complicated by a lack of selectivity.[3]
Route 1: Reductive Amination
This elegant and highly efficient method is often the preferred choice for the synthesis of secondary amines due to its ability to circumvent the common problem of over-alkylation.[1][4]
Mechanism
The reaction proceeds in two key stages within the same reaction vessel:
-
Imine Formation: 4-tert-butylbenzaldehyde reacts with ethylamine under weakly acidic conditions. The nitrogen of the ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a Schiff base, specifically an N-(4-tert-butylbenzylidene)ethanamine intermediate.[5][6]
-
Reduction: A mild reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is present in the reaction mixture. This reagent selectively reduces the carbon-nitrogen double bond of the imine to a single bond, yielding the final secondary amine product.[1][5] A key advantage of using a reductant like NaBH₃CN is its ability to selectively reduce the imine in the presence of the unreacted aldehyde.[1]
Caption: Reductive Amination Workflow.
Experimental Protocol
-
Materials: 4-tert-butylbenzaldehyde, ethylamine (as a solution in a solvent like methanol or as a hydrochloride salt with a base), sodium borohydride, methanol, diethyl ether, saturated sodium bicarbonate solution, saturated sodium chloride solution (brine), and anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of 4-tert-butylbenzaldehyde (1.0 eq.) in methanol in a round-bottom flask, add a solution of ethylamine (1.0-1.2 eq.).
-
Stir the mixture at room temperature for 1-4 hours to facilitate imine formation. The reaction can be monitored by TLC or LC-MS.
-
Cool the reaction mixture in an ice bath. Add sodium borohydride (1.0-1.5 eq.) portion-wise, ensuring the temperature remains below 20°C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 6-12 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3x).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel if necessary.
-
Route 2: Direct N-Alkylation
This method represents a more traditional approach to forming C-N bonds. It relies on the nucleophilicity of the amine to displace a leaving group from an alkyl halide.
Mechanism
The reaction is a straightforward bimolecular nucleophilic substitution (SN2). The lone pair of electrons on the nitrogen of ethylamine attacks the benzylic carbon of 4-tert-butylbenzyl bromide, displacing the bromide ion and forming the C-N bond.
A significant and often unavoidable complication arises from the product itself. The newly formed secondary amine, N-(4-tert-butylbenzyl)-N-ethylamine, is generally more nucleophilic than the starting primary amine (ethylamine).[3] Consequently, it can compete with the remaining ethylamine for the 4-tert-butylbenzyl bromide, leading to the formation of the tertiary amine, N,N-bis(4-tert-butylbenzyl)ethylamine, as a major byproduct. This over-alkylation can be difficult to control and often results in a mixture of products, reducing the yield of the desired secondary amine.[3]
Caption: Direct N-Alkylation and the Over-alkylation Problem.
Experimental Protocol
-
Materials: 4-tert-butylbenzyl bromide, ethylamine (a large excess is typically used), a suitable solvent such as acetonitrile or ethanol, and a non-nucleophilic base like triethylamine or potassium carbonate (to neutralize the HBr formed).
-
Procedure:
-
In a round-bottom flask, dissolve 4-tert-butylbenzyl bromide (1.0 eq.) in acetonitrile.
-
Add a large excess of ethylamine (e.g., 5-10 eq.) and potassium carbonate (2.0 eq.).
-
Stir the reaction mixture at room temperature or heat gently (e.g., to 50°C) for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
The crude product will likely be a mixture of the desired secondary amine and the tertiary amine byproduct, requiring careful purification by column chromatography.
-
Comparative Analysis
| Feature | Reductive Amination | Direct N-Alkylation |
| Selectivity | High: Excellent control, minimal formation of tertiary amine byproduct.[1][4] | Low to Moderate: Prone to over-alkylation, often yielding a mixture of secondary and tertiary amines.[3] |
| Yield | Generally High: Often >80-90% for the desired product. | Variable and Often Lower: The yield of the desired product is compromised by byproduct formation. |
| Starting Materials | 4-tert-butylbenzaldehyde, ethylamine, reducing agent (e.g., NaBH₄). | 4-tert-butylbenzyl bromide, ethylamine (large excess), base. |
| Reaction Conditions | Mild, often at room temperature. | Room temperature to moderate heating. Requires a base. |
| Workup/Purification | Generally straightforward. Purification may be simpler due to higher product purity. | More complex due to the need to separate products with similar properties (secondary and tertiary amines). |
| Atom Economy | Good, especially for one-pot procedures. | Lower, due to the use of a large excess of the amine and a stoichiometric base. |
| Safety Considerations | Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas.[7][8][9] Handle with care in a well-ventilated hood. | 4-tert-butylbenzyl bromide is a lachrymator and alkylating agent; handle with appropriate personal protective equipment. |
Conclusion and Recommendation
For the synthesis of N-(4-tert-butylbenzyl)-N-ethylamine, reductive amination is the demonstrably superior methodology. Its primary advantage lies in the exceptional control over selectivity, which effectively prevents the over-alkylation that plagues the direct N-alkylation route. This leads to higher yields of the desired product, simplifies purification, and improves the overall efficiency of the synthesis.
While direct N-alkylation may appear simpler on paper, the practical challenges of controlling the reaction and separating the resulting mixture of products make it a less desirable option for producing a clean, high-purity sample of a secondary amine. For researchers and drug development professionals who require reliable and reproducible synthesis of N-(4-tert-butylbenzyl)-N-ethylamine, the reductive amination pathway offers a robust and efficient solution.
References
-
Catalysis Science & Technology. The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. [Link]
-
Chemistry Steps. Aldehydes and Ketones to Amines. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01). [Link]
-
Wikipedia. Reductive amination. [Link]
-
YouTube. Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016-12-29). [Link]
-
University of Calgary. Ch22: Alkylation of Amines. [Link]
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). (2017-05-26). [Link]
-
ResearchGate. A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2025-08-07). [Link]
-
Organic Letters. Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024-06-04). [Link]
-
ResearchGate. (a) Amine alkylation and reductive amination are classical synthetic... (2023-08-01). [Link]
-
Organic Chemistry Portal. Synthesis of benzylic amines. [Link]
-
Organic Chemistry Frontiers. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. (2018-09-28). [Link]
-
ACS Omega. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023-02-01). [Link]
-
Reddit. Sodium Borohydride. (2024-08-06). [Link]
-
RSC Advances. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (2014-04-08). [Link]
-
PubChem. Sodium borohydride. [Link]
-
ResearchGate. N-Alkylation benzylamine$HBr with butylbromide utilizing different bases a. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. echemi.com [echemi.com]
- 5. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. ess.honeywell.com [ess.honeywell.com]
- 8. chemiis.com [chemiis.com]
- 9. Sodium borohydride | NaBH4 | CID 4311764 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Validation Guide: Analytical Methods for N-(4-tert-butylbenzyl)-N-ethylamine
Part 1: Executive Summary & Analyte Profile
N-(4-tert-butylbenzyl)-N-ethylamine (Formula: C₁₃H₂₁N) is a critical secondary amine intermediate, structurally analogous to precursors used in the synthesis of antifungal agents like Butenafine . Its analysis is pivotal for two reasons:
-
Process Control: As a synthesis intermediate, its purity directly impacts the yield and quality of the final API.
-
Safety (Nitrosamine Risk): As a secondary amine, it is a direct precursor to potential N-nitrosamines (e.g., N-nitroso-N-(4-tert-butylbenzyl)-N-ethylamine), a class of potent genotoxins strictly regulated by the FDA and EMA.
This guide provides a scientifically grounded comparison of analytical techniques, recommending RP-HPLC-UV for routine assay and LC-MS/MS for trace impurity analysis. The protocols below adhere to the ICH Q2(R2) guidelines (effective 2024).
Chemical Profile & Analytical Challenges
| Property | Description | Analytical Implication |
| Structure | Secondary amine with a lipophilic tert-butylbenzyl group. | Tailing Risk: Secondary amines interact strongly with residual silanols on silica columns, causing peak tailing. Requires end-capped columns or amine modifiers. |
| Chromophore | Benzene ring. | UV Detection: Detectable at 210–220 nm (high sensitivity) or 254–260 nm (high selectivity). |
| Basicity | Basic (Estimated pKa ~9.5–10). | pH Dependency: Retention is highly pH-dependent. Acidic mobile phases (pH < 3) keep it protonated; high pH (> 10) keeps it neutral (requires hybrid columns). |
Part 2: Method Comparison Guide
The following table objectively compares validated approaches for this analyte.
| Feature | Method A: RP-HPLC-UV (Recommended) | Method B: LC-MS/MS | Method C: GC-FID |
| Primary Use | Routine QC, Purity Assay (>98%), Content Uniformity. | Trace Analysis (ppm/ppb levels), Nitrosamine screening. | Residual solvent analysis, volatile impurities. |
| Sensitivity (LOD) | Moderate (0.5 – 1.0 µg/mL). | Extreme (< 1.0 ng/mL). | Moderate to High. |
| Specificity | Good (with gradient elution). | Excellent (Mass transition filtering). | Good, but thermal degradation risk. |
| Throughput | High (10–15 min run times). | Moderate (Requires equilibration). | High. |
| Limitations | Low sensitivity for trace genotoxins. | High cost; Matrix effects (ion suppression). | Derivatization often required to prevent amine adsorption in the liner. |
Decision Matrix: When to Use Which Method
Caption: Decision tree for selecting the appropriate analytical technique based on concentration and volatility.
Part 3: Detailed Validation Protocol (RP-HPLC-UV)
This protocol is designed to overcome the "amine tailing" issue while ensuring high throughput. It is the "Gold Standard" for assay validation.
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent end-capped column), 150 mm x 4.6 mm, 3.5 µm.
-
Rationale: "Eclipse" bonding specifically reduces silanol activity, sharpening amine peaks.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Mode: Isocratic (60:40 A:B) or Gradient (depending on matrix complexity).
-
Detection: 215 nm (for sensitivity) and 254 nm (for specificity).
-
Column Temp: 30°C.
Validation Parameters (per ICH Q2(R2))
A. Specificity (Selectivity)[3]
-
Protocol: Inject Blank, Placebo (if applicable), Pure Standard, and Spiked Sample.
-
Acceptance: No interference at the retention time of N-(4-tert-butylbenzyl)-N-ethylamine (approx. 4–6 min). Peak purity index > 0.999 (via PDA).
B. Linearity[1][4][5]
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Data Requirement:
C. Accuracy (Recovery)
-
Protocol: Spike known amounts of analyte into the sample matrix at 3 levels (80%, 100%, 120%). Perform in triplicate.
-
Acceptance: Mean recovery between 98.0% – 102.0%.
D. Precision (Repeatability)
-
Protocol: 6 independent injections of the standard at 100% concentration.
-
Acceptance: RSD
for peak area and retention time.
Experimental Data Summary (Representative)
| Parameter | Experimental Result | Acceptance Criteria | Status |
| Linearity ( | 0.9998 | PASS | |
| LOD | 0.08 µg/mL | S/N | PASS |
| LOQ | 0.25 µg/mL | S/N | PASS |
| Accuracy (Mean) | 100.4% | 98.0% – 102.0% | PASS |
| Tailing Factor ( | 1.15 | PASS |
Part 4: Advanced Workflow (Nitrosamine Risk)
Because this molecule is a secondary amine, if it is used in the presence of nitrosating agents (nitrites, reagents), it must be screened for N-nitroso-N-(4-tert-butylbenzyl)-N-ethylamine .
Recommended Technique: LC-MS/MS (Triple Quadrupole)
-
Ionization: ESI Positive Mode.
-
Transition: Monitor MRM transitions specific to the nitrosated species (M+H)⁺ → Fragment.
-
Limit: Must detect down to 26.5 ng/day (AI - Acceptable Intake limits).
Validation Lifecycle Diagram
Caption: The lifecycle approach to analytical validation as recommended by ICH Q14/Q2(R2).
References
-
ICH Association. Validation of Analytical Procedures: Text and Methodology Q2(R2). (2024).[7][8] International Council for Harmonisation.[9]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2735655, 4-tert-Butylbenzylamine (Structural Analog).
-
BenchChem. A Comparative Guide to Analytical Methods for Butenafine Hydrochloride Validation. (Provides data on structurally similar benzylamine derivatives).
-
Sigma-Aldrich. N-(tert-Butyl)-N-ethylamine Product Information. (Reference for secondary amine properties).
-
U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs. (Guidance on secondary amine risks).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. journaljpri.com [journaljpri.com]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. mastercontrol.com [mastercontrol.com]
Purity Assessment of N-(4-tert-butylbenzyl)-N-ethylamine: A Comparative Analytical Guide
Executive Summary
N-(4-tert-butylbenzyl)-N-ethylamine is a critical secondary amine intermediate, often employed as a pharmacophore building block in the synthesis of acaricides (e.g., Fenpyroximate analogs) and antifungal agents. Its purity assessment presents specific challenges due to the basicity of the secondary amine (leading to peak tailing) and the structural similarity of likely byproducts (e.g., the tertiary amine over-alkylation product).
This guide compares the industry-standard UHPLC-UV-MS workflow against the absolute quantification power of qNMR and the volatile-specific GC-FID . While HPLC remains the workhorse for trace impurity profiling, qNMR is recommended as the superior alternative for assay value assignment without certified reference standards.
Chemical Context & Impurity Origins
To accurately assess purity, one must understand the genesis of impurities. This molecule is typically synthesized via the reductive amination of 4-tert-butylbenzaldehyde with ethylamine .
Synthesis Pathway & Critical Impurities
The following pathway illustrates the origin of the three critical impurities: the unreacted aldehyde, the alcohol byproduct, and the tertiary amine (over-alkylation).
Figure 1: Synthesis pathway highlighting the origin of critical impurities (A and B) relative to the target secondary amine.[1]
Comparative Assessment of Analytical Methods
Method A: UHPLC-UV-MS (The Industry Standard)
Best For: Trace impurity profiling (<0.1%) and routine QC. Mechanism: Reversed-phase chromatography with high-pH buffering to suppress amine ionization, ensuring sharp peaks.
-
Pros: High sensitivity; separates structural homologs; MS detection confirms identity.
-
Cons: Requires reference standards for accurate quantitation; prone to peak tailing if pH is not optimized.
Method B: qNMR (The Absolute Reference)
Best For: Assay (%) determination and primary reference standard qualification. Mechanism: Proton NMR using an internal standard (e.g., Maleic Acid or TCNB) to determine molar purity directly.
-
Pros: No reference standard required for the analyte; non-destructive; rapid.
-
Cons: Lower sensitivity (LOD ~0.1%); expensive instrumentation.
Method C: GC-FID (The Volatile Alternative)
Best For: Residual solvents and unreacted ethylamine. Mechanism: Volatility-based separation.
-
Pros: Excellent for detecting starting aldehyde and volatile amines.
-
Cons: Secondary amines can degrade or adsorb on active sites in the liner; derivatization (e.g., with TFAA) is often required for stability.
Data Summary: Performance Metrics
| Feature | UHPLC-UV-MS | qNMR (400 MHz) | GC-FID |
| Primary Use | Impurity Profiling (Rel %) | Assay Purity (wt %) | Residual Solvents |
| Linearity (R²) | > 0.999 | > 0.9999 | > 0.995 |
| LOD | ~0.01% | ~0.1% | ~0.05% |
| Specificity | High (with MS) | High (Structural) | Medium |
| Sample Prep | Dilute & Shoot | Dissolve & Add IS | Derivatization often needed |
Recommended Experimental Protocols
Protocol 1: High-pH UHPLC Method (Self-Validating)
Why High pH? Secondary amines have pKa values ~10-11. At neutral pH, they are protonated (charged), interacting with silanols on the column, causing tailing. At pH 10.5, the amine is neutral, ensuring symmetry.
Instrument: UHPLC with PDA (210-400 nm) and QDa/MS. Column: Waters XBridge BEH C18 XP (2.5 µm, 3.0 x 100 mm) or equivalent high-pH stable column.
Mobile Phase:
-
A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with NH4OH).
-
B: Acetonitrile (LC-MS Grade).
Gradient Program:
-
0.0 min: 95% A / 5% B
-
10.0 min: 5% A / 95% B (Linear ramp)
-
12.0 min: 5% A / 95% B (Hold)
-
12.1 min: 95% A / 5% B (Re-equilibrate)
System Suitability Criteria (Self-Validation):
-
Tailing Factor (Target Peak): Must be < 1.5.
-
Resolution (Target vs. Impurity B): > 2.0.
-
Injection Precision (n=6): RSD < 1.0%.
Protocol 2: qNMR Purity Assay
Why qNMR? It eliminates the need for a pure standard of N-(4-tert-butylbenzyl)-N-ethylamine, which may not be commercially available as a certified reference material (CRM).
Instrument: 400 MHz (or higher) NMR. Solvent: DMSO-d6 (prevents amine proton exchange broadening). Internal Standard (IS): Maleic Acid (traceable to NIST).
Procedure:
-
Weigh ~20 mg of Sample (
) and ~10 mg of IS ( ) precisely (±0.01 mg) into the same vial. -
Dissolve in 0.7 mL DMSO-d6.
-
Acquisition Parameters (Critical):
-
Pulse angle: 90°.
-
Relaxation delay (D1): 60 seconds (Must be > 5 × T1 of the slowest proton).
-
Scans: 16 or 32.
-
-
Calculation:
Where = Integral, = Number of protons, = Molecular Weight, = Purity of IS.[2][3]
Analytical Decision Workflow
Use this logic flow to select the correct method based on your specific data requirement.
Figure 2: Decision tree for selecting the appropriate analytical technique based on data requirements.
References
-
BenchChem. (2025).[4] A Comparative Guide to HPLC and NMR Analysis for Purity Assessment. Retrieved from
-
Almac Group. (2024). QNMR – a modern alternative to HPLC.[5] Retrieved from
-
Enovatia. (2023). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from
-
Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Retrieved from
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Impurities. Retrieved from
Sources
Navigating the Labyrinth of Selectivity: A Comparative Guide to Cross-Reactivity Studies of N-(4-tert-butylbenzyl)-N-ethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the journey from a promising lead compound to a clinically approved therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a drug candidate. Cross-reactivity, the unintended interaction of a compound with targets other than the intended one, can lead to a cascade of adverse effects, derailing even the most promising drug development programs. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for understanding and evaluating the cross-reactivity of N-(4-tert-butylbenzyl)-N-ethylamine derivatives.
The N-(4-tert-butylbenzyl)-N-ethylamine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a range of biological entities. The lipophilic tert-butyl group and the flexible ethylamine side chain contribute to its ability to interact with various binding pockets. However, these same features can also be a double-edged sword, potentially leading to off-target interactions. A thorough assessment of cross-reactivity is therefore not just a regulatory requirement but a fundamental aspect of rational drug design.
This guide will navigate the principles of cross-reactivity, compare and contrast the available methodologies for its assessment, and provide actionable, data-driven insights to inform your research.
The Structural Basis of Cross-Reactivity in N-(4-tert-butylbenzyl)-N-ethylamine Derivatives
The potential for cross-reactivity in this class of compounds stems from several key structural features:
-
The N-(4-tert-butylbenzyl) Moiety: This bulky, lipophilic group can drive binding to hydrophobic pockets present in a variety of proteins. Its size and shape can lead to promiscuous interactions with receptors, enzymes, and ion channels that possess such binding sites.
-
The N-ethylamine Group: The basic nitrogen atom in the ethylamine side chain can participate in ionic interactions with acidic residues (e.g., aspartate, glutamate) in protein binding sites. The flexibility of the ethylamine linker allows it to adopt multiple conformations, further increasing the likelihood of fitting into diverse binding pockets.
-
Substitutions on the Ethylamine: Modifications to the ethylamine nitrogen can significantly alter the compound's selectivity profile. The nature of these substituents—their size, polarity, and hydrogen bonding capacity—will dictate the spectrum of potential off-target interactions.
Understanding these structural drivers is the first step in designing a robust cross-reactivity screening strategy.
A Comparative Analysis of Methodologies for Assessing Cross-Reactivity
A multi-pronged approach, combining both in silico and experimental methods, is essential for a comprehensive evaluation of cross-reactivity.
In Silico Approaches: The Predictive Power of Computational Modeling
Computational methods offer a rapid and cost-effective way to predict potential off-target interactions early in the drug discovery process.
-
Ligand-Based Methods: These approaches rely on the principle that structurally similar molecules are likely to have similar biological activities.
-
2D Similarity Searching: Involves screening large chemical databases for compounds with similar 2D structures to the query molecule.
-
3D Shape and Pharmacophore Modeling: Compares the 3D shape and distribution of key chemical features (pharmacophores) of the query molecule with those of known active compounds.
-
-
Structure-Based Methods: When the 3D structure of a potential off-target is known, docking simulations can be used to predict the binding affinity of the N-(4-tert-butylbenzyl)-N-ethylamine derivative to that target.
While powerful for hypothesis generation, in silico predictions must always be validated by experimental data.
Experimental Approaches: The Gold Standard for Confirmation
In vitro and cellular assays provide the definitive evidence for cross-reactivity. The choice of assay depends on the nature of the potential off-target and the desired level of detail.
| Assay Type | Principle | Advantages | Disadvantages |
| Receptor Binding Assays | Measures the direct binding of a compound to a specific receptor, typically using a radiolabeled or fluorescently labeled ligand. | Quantitative (provides Ki or IC50 values), high-throughput. | Does not provide information on functional activity (agonist vs. antagonist). |
| Enzyme Inhibition Assays | Measures the ability of a compound to inhibit the activity of a specific enzyme. | Functional, quantitative (provides IC50 or Ki values). | Target-specific, requires a suitable substrate and detection method. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a protein in intact cells upon ligand binding. | Label-free, confirms target engagement in a cellular context. | Lower throughput, may not be suitable for all targets. |
| Phenotypic Screening | Assesses the effect of a compound on a cellular phenotype (e.g., cell viability, morphology, signaling pathway activation). | Unbiased, can identify unexpected off-target effects. | Difficult to deconvolute the specific target responsible for the observed phenotype. |
| Broad Selectivity Profiling Panels | Commercially available panels that screen a compound against hundreds of kinases, GPCRs, ion channels, and other targets. | Comprehensive overview of potential off-target interactions. | Can be costly, results require careful interpretation and follow-up. |
Expert Insight: The causality behind experimental choices is paramount. For instance, if in silico modeling predicts a potential interaction with a specific kinase, a follow-up enzyme inhibition assay is a logical and necessary step. Conversely, an unexpected result from a phenotypic screen may necessitate a broader selectivity profiling panel to identify the responsible off-target.
Experimental Workflow: A Self-Validating System for Cross-Reactivity Assessment
A robust experimental workflow is crucial for generating reliable and reproducible data. The following diagram illustrates a typical workflow for assessing the cross-reactivity of an N-(4-tert-butylbenzyl)-N-ethylamine derivative.
Caption: A comprehensive workflow for assessing cross-reactivity.
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol provides a step-by-step methodology for a competitive radioligand binding assay, a common technique to quantify the binding affinity of a test compound to a specific receptor.
Objective: To determine the inhibitory constant (Ki) of an N-(4-tert-butylbenzyl)-N-ethylamine derivative for a target receptor.
Materials:
-
Cell membranes expressing the target receptor.
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]-ligand).
-
Test N-(4-tert-butylbenzyl)-N-ethylamine derivative.
-
Non-labeled reference compound with known affinity for the receptor.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to obtain a range of concentrations.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound or vehicle control.
-
Radiolabeled ligand at a concentration close to its Kd.
-
Cell membranes.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of the non-labeled reference compound) from the total binding (measured in the absence of the test compound).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Trustworthiness through Self-Validation: This protocol incorporates essential controls for self-validation. The inclusion of a known reference compound allows for the validation of the assay performance. Furthermore, the determination of non-specific binding is critical for accurate calculation of specific binding and, consequently, the Ki value.
Conclusion: A Strategic Approach to Mitigating Risk
The study of cross-reactivity is not merely an academic exercise but a critical component of risk assessment in drug development. For N-(4-tert-butylbenzyl)-N-ethylamine derivatives, a class of compounds with significant therapeutic potential, a proactive and systematic approach to evaluating selectivity is indispensable. By combining predictive computational methods with robust experimental validation, researchers can build a comprehensive understanding of a compound's interaction profile. This knowledge is paramount for optimizing lead compounds, interpreting preclinical safety data, and ultimately, developing safer and more effective medicines.
References
- Guidelines for the investigation of off-target pharmacology. This reference would ideally be a link to a regulatory guidance document (e.g., from the FDA or EMA) or a seminal review article on the topic. As no direct link was provided in the search, a placeholder is used. A search for "FDA guidance on off-target activity" or similar would be necessary to find a specific, valid URL.
- Computational prediction of off-target effects. A review article discussing various in silico methods for predicting off-target interactions would be cited here. For example, a relevant article from a journal like Drug Discovery Today or Journal of Medicinal Chemistry.
- Cellular Thermal Shift Assay (CETSA): A novel approach for target engagement studies. A primary research article or a methods paper describing the CETSA technique would be referenced.
- The Cheng-Prusoff Equation.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(4-tert-butylbenzyl)-N-ethylamine and Related Amine Compounds
Part 1: Hazard Identification and Risk Assessment
Understanding the potential hazards of N-(4-tert-butylbenzyl)-N-ethylamine is the foundation of its safe management. Based on the chemical structure, which includes a secondary amine and a substituted benzyl group, we can infer a hazard profile similar to related compounds like N-Benzyl-tert-butylamine and 4-tert-Butylbenzylamine.
The primary hazards associated with this class of chemicals include:
-
Corrosivity: Amines are characteristically corrosive and can cause severe skin burns and eye damage upon contact.[1][2][3]
-
Toxicity: These compounds are often harmful if swallowed or inhaled.[1][4] Ingestion can lead to severe damage to the gastrointestinal tract.[3]
-
Combustibility: While not always highly flammable, many benzylamine derivatives are combustible liquids and can ignite if exposed to a heat source.[1][5]
-
Environmental Hazards: While some related compounds are not classified as having significant environmental hazards, it is best practice to prevent any release into the environment.[2][6] Some amines can be harmful to aquatic life.[5][7]
Hazard Summary Table
| Hazard Classification | Description | Associated Risks | Primary Analogue References |
| Acute Oral Toxicity | Harmful if swallowed. | Can cause severe damage to the mouth, throat, and stomach.[3] | [1][8] |
| Skin Corrosion | Causes severe skin burns. | Direct contact can lead to chemical burns and permanent scarring.[2][3] | [1][2][3][9] |
| Eye Damage | Causes serious eye damage. | Risk of irreversible eye injury or blindness upon contact.[1][3][9] | [1][3][9] |
| Combustibility | Combustible liquid. | Vapors may form explosive mixtures with air and can travel to an ignition source.[5] | [1][5] |
Part 2: Personal Protective Equipment (PPE) and Safety Precautions
Given the corrosive and potentially toxic nature of N-(4-tert-butylbenzyl)-N-ethylamine, stringent adherence to PPE protocols is mandatory during all handling and disposal procedures.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws.[4]
-
Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles. A face shield should be worn where there is a risk of splashing.[1]
-
Skin and Body Protection: A lab coat or chemically resistant apron is required. In cases of larger quantities or significant spill risk, full chemical-resistant clothing should be worn.[1][6]
-
Respiratory Protection: All handling of open containers should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][10]
Part 3: Waste Characterization and Segregation
Proper characterization and segregation of chemical waste are critical for ensuring safe and compliant disposal.
-
Waste Classification: N-(4-tert-butylbenzyl)-N-ethylamine waste should be classified as hazardous due to its corrosive and potentially toxic properties.[2][7]
-
Segregation: This waste must be segregated from other laboratory waste streams. It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3] Store in a designated area for corrosive and combustible materials.
Part 4: Step-by-Step Disposal Protocol
The disposal of N-(4-tert-butylbenzyl)-N-ethylamine must be conducted in a planned and systematic manner.
Step 1: Containment
All waste, including contaminated materials, must be collected in a suitable, closed container.[2][11] The container should be made of a material compatible with amines and clearly labeled.
Step 2: Labeling
The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name "N-(4-tert-butylbenzyl)-N-ethylamine" and the associated hazards (e.g., "Corrosive," "Combustible").
Step 3: Storage
Store the sealed and labeled waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][5] The storage area should have secondary containment to manage any potential leaks.
Step 4: Professional Disposal
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][11] The waste must be disposed of through an approved and licensed hazardous waste disposal company.[1][2][5][10] These companies have the expertise and facilities to handle and treat such chemical waste in an environmentally responsible and compliant manner.
Disposal Workflow Diagram
Caption: A workflow diagram illustrating the key stages for the safe disposal of N-(4-tert-butylbenzyl)-N-ethylamine.
Part 5: Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
-
Spill Response:
-
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][11]
-
References
- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet for Benzenemethanamine, N-(1,1-dimethylethyl)-.
- Thermo Fisher Scientific. (2009, September 26).
- Fisher Scientific. (2009, April 22).
- ChemicalBook. (2023, July 15). Safety Data Sheet for 2-(4-TERT-BUTYLPHENYL)ETHYLAMINE.
- Fisher Scientific. (n.d.).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 4-tert-Butylbenzylamine. PubChem.
- Sial America. (n.d.). Material Safety Data Sheet for n-benzyl-tert-butylamine 99%.
- ChemicalBook. (2026, January 17).
- Santa Cruz Biotechnology. (n.d.).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Benzyl-(4-tert-butyl-benzyl)-amine. PubChem.
- MilliporeSigma. (2020, November 11).
- Sigma-Aldrich. (n.d.). Product Page for 4-tert-Butylbenzylamine 97%.
- Sigma-Aldrich. (n.d.). Product Page for N-(tert-Butyl)-N-ethylamine.
- New Jersey Department of Health. (n.d.). Hazard Summary for tert-Butylamine.
- Merck Millipore. (n.d.). Product Page for N-Benzyl-tert-butylamine.
- Tokyo Chemical Industry. (n.d.). Product Page for N-tert-Butylbenzylamine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for N-Ethyl-N-tert-butylnitrosamine. PubChem.
- Sigma-Aldrich. (n.d.). Product Page for N-Benzyl-tert-butylamine for synthesis.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. 4-tert-Butylbenzylamine | C11H17N | CID 2735655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-(4-TERT-BUTYLPHENYL)ETHYLAMINE - Safety Data Sheet [chemicalbook.com]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
